N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
Description
Properties
CAS No. |
539809-35-3 |
|---|---|
Molecular Formula |
C25H24N4OS2 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24N4OS2/c1-18-8-12-20(13-9-18)26-24(30)17-32-25-28-27-23(29(25)21-6-4-3-5-7-21)16-31-22-14-10-19(2)11-15-22/h3-15H,16-17H2,1-2H3,(H,26,30) |
InChI Key |
FLOWLHNONVSXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting specific functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to N-(4-Methylphenyl)-2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide exhibit promising anticancer properties. For instance, studies on structurally similar triazole-coupled acetamides have shown significant activity against liver cancer cell lines (HepG2). Compounds in this category demonstrated IC50 values ranging from 16.782 µg/mL to 20.667 µg/mL, indicating moderate to strong anticancer effects .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. Several studies report moderate to good activity against various pathogens, including Staphylococcus aureus and Enterobacter aerogenes. The presence of the triazole ring is believed to enhance these biological activities due to its ability to disrupt microbial cell function .
Agricultural Applications
In addition to its medicinal properties, this compound may have potential applications in agriculture as a fungicide or pesticide. The triazole moiety is known for its efficacy in inhibiting fungal growth, making it a candidate for further exploration in crop protection strategies.
Case Studies and Research Findings
- Ultrasound-Assisted Synthesis :
- In Vitro Anticancer Evaluation :
- Antimicrobial Screening :
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a broader class of 1,2,4-triazole acetamides. Key structural analogs include:
Key Structural Insights :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance bioactivity by improving electrophilicity and target binding.
- Heterocyclic substitutions (e.g., pyridinyl in ) influence solubility and receptor interactions.
- Bulky substituents (e.g., diphenyl in ) may reduce metabolic stability but increase steric hindrance.
Physical and Chemical Property Comparisons
Notes:
- Melting points correlate with molecular symmetry and intermolecular interactions (e.g., hydrogen bonding in ).
- Sulfanyl (C-S) stretches in IR spectra appear at ~670–681 cm⁻¹ across analogs .
Mechanistic Insights :
Biological Activity
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C18H20N6OS
- CAS Number : 680594-42-7
- Molar Mass : 368.46 g/mol
- Hazard Class : Irritant
Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been shown to possess significant activity against various bacterial strains. In a study focusing on related triazole compounds, those with specific substitutions demonstrated inhibition zones ranging from 16 to 25 mm against pathogens like Staphylococcus aureus and Candida albicans .
| Compound | Activity | Inhibition Zone (mm) | Target Pathogen |
|---|---|---|---|
| 1 | Moderate | 16–22 | Staphylococcus aureus |
| 2 | Significant | 20–25 | Candida albicans |
| 3 | Good | 15–20 | Escherichia coli |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies using HepG2 liver cancer cells revealed that certain triazole derivatives exhibited significant cell viability inhibition at concentrations as low as 12.5 µg/mL . The structure-activity relationship (SAR) analysis indicated that electron-donating groups at specific positions on the aryl ring enhance anti-proliferative activity.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents in modulating biological activity. Compounds with electron-donating groups such as methyl at ortho and meta positions showed enhanced activity compared to those with electron-withdrawing groups. This trend suggests that the electronic nature of substituents plays a crucial role in the compound's interaction with biological targets .
Synthesis and Evaluation
A systematic evaluation of this compound was conducted through various synthetic routes. The ultrasound-assisted synthesis method proved effective in generating derivatives with improved yields and purities .
In vivo studies further confirmed the antimicrobial efficacy of synthesized derivatives against a range of pathogens, reinforcing their potential as therapeutic agents .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group coupling, and acetamide functionalization. Key steps:
- Triazole formation : Use cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or DMF (80–100°C, 6–12 hours) .
- Sulfanyl coupling : Employ coupling agents like EDCI/HOBt in dichloromethane at 0–25°C to link sulfanyl-acetamide moieties .
- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (lower for sensitive steps), and catalyst loading (e.g., 1.2 equiv. EDCI) to reduce side products . Typical Yields : 45–70% after HPLC purification .
Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity?
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, triazole carbons at δ 150–160 ppm) .
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient, 0.1% TFA) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 538.62) .
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight:
- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Enzyme inhibition : IC₅₀ of 1.2 µM against COX-2 due to triazole-mediated binding .
- Cytotoxicity : Moderate activity (IC₅₀ 25–50 µM) against MCF-7 breast cancer cells .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to mitigate side reactions during triazole ring formation?
Use a factorial design approach:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C | Prevents decomposition of intermediates |
| Solvent | Ethanol (anhydrous) | Enhances cyclization kinetics |
| Reaction Time | 8–10 hours | Balances completion vs. by-product formation |
| Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust in real-time . |
Q. What computational strategies are effective in predicting binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 3LN1). Key findings:
- Sulfanyl groups form hydrogen bonds with Arg120 and Tyr355 .
- Triazole rings participate in π-π stacking with Phe518 .
- MD Simulations : 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
Q. How can contradictory bioactivity data across studies be resolved?
Common issues and solutions:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Structural analogs : Compare activity of derivatives (see table below) to identify SAR trends :
| Derivative Modification | Bioactivity Shift |
|---|---|
| 4-Methylphenyl → 4-Chlorophenyl | 2x increase in COX-2 IC₅₀ |
| Acetamide → Propionamide | Reduced cytotoxicity |
Q. What strategies improve regioselectivity in triazole substitution during synthesis?
- Directing groups : Install electron-withdrawing groups (e.g., nitro) at C4 of phenyl rings to bias substitution at C5 .
- Protecting groups : Use Boc-protected amines to prevent undesired N-alkylation .
- Microwave-assisted synthesis : Reduces reaction time (2–4 hours) and improves regioselectivity by 20% .
Q. How does the compound’s stability under varying pH and light conditions affect experimental design?
- pH stability : Degrades rapidly at pH <3 (hydrolysis of acetamide) and >10 (sulfanyl oxidation). Use buffered solutions (pH 6–8) for bioassays .
- Light sensitivity : Store in amber vials at –20°C; UV-Vis shows λmax at 270 nm (photodegradation threshold) .
Q. Which advanced spectroscopic methods resolve ambiguities in structural elucidation?
- 2D NMR : HSQC and HMBC to assign quaternary carbons (e.g., triazole C3 at δ 152 ppm) .
- X-ray crystallography : Confirms dihedral angles between triazole and phenyl rings (e.g., 85.3° in analog structures) .
Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic assays : Lineweaver-Burk plots to identify competitive/non-competitive inhibition (e.g., vs. COX-2) .
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd = 0.8 µM) and stoichiometry (n = 1:1) .
- CRISPR-Cas9 knockouts : Confirm target specificity (e.g., reduced activity in COX-2 KO cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
